1-Bromo-4-dibenzothiophenamine
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Overview
Description
1-Bromo-4-dibenzothiophenamine is an organic compound with the molecular formula C12H8BrNS. It is characterized by a bromine atom attached to the fourth position of a dibenzothiophene ring, which is further connected to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-dibenzothiophenamine can be synthesized through several methods. One common approach involves the bromination of dibenzothiophene followed by amination. The reaction typically occurs in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-dibenzothiophenamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzothiophenamines, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
1-Bromo-4-dibenzothiophenamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-dibenzothiophenamine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 1-Bromo-4-aminodibenzothiophene
- 4-Dibenzothiophenamine, 1-bromo-
Comparison: 1-Bromo-4-dibenzothiophenamine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, 1-Bromo-4-aminodibenzothiophene may have different reactivity due to the position of the amine group .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and a subject of ongoing research in multiple fields.
Properties
Molecular Formula |
C12H8BrNS |
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Molecular Weight |
278.17 g/mol |
IUPAC Name |
1-bromodibenzothiophen-4-amine |
InChI |
InChI=1S/C12H8BrNS/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H,14H2 |
InChI Key |
NVKKHESARUWWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3S2)N)Br |
Origin of Product |
United States |
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